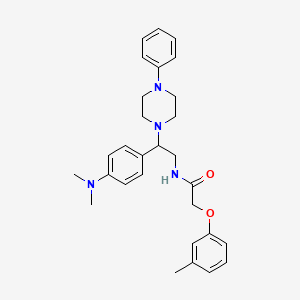![molecular formula C26H22N4O4S B2638852 3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one CAS No. 433232-60-1](/img/structure/B2638852.png)
3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxy group, a nitrophenyl group, a phenyl group, a pyrazol group, and a thiazolidinone group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl, phenyl, and pyrazol groups would contribute to the compound’s aromaticity, while the methoxy, nitrophenyl, and thiazolidinone groups would likely have significant effects on the compound’s reactivity .Applications De Recherche Scientifique
Antimicrobial Activities
The compound has been explored for its potential in antimicrobial applications. Studies have synthesized linked heterocyclic compounds containing pyrazole, pyrimidine, and thiazolidin-4-one moieties, demonstrating good inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of 4-nitrophenyl and 3-nitrophenyl moieties, in particular, has been associated with enhanced antimicrobial efficacy (Cherkupally Sanjeeva Reddy et al., 2010; Cherkupally Sanjeeva Reddy et al., 2010).
Hypoglycemic Activity
Research on derivatives of 3-benzyl-1,3-thiazolidin-4-one has indicated potential hypoglycemic (blood sugar-lowering) activities. A specific study on the SAR (structure-activity relationship) of thiazolidinediones, using 3-methyl-1-phenyl-2-pyrazoline-5-one as a core structure, revealed compounds with significant hypoglycemic activity, suggesting their potential as agents to enhance insulin action (Xing Liu et al., 2008).
Anticancer Potential
Compounds structurally related to 3-benzyl-1,3-thiazolidin-4-one have been evaluated for their anticancer properties. One study synthesized a pyrazole-tethered thiazolidine-2,4-dione derivative, finding it exhibited higher activity against breast cancer cell lines with lesser toxicity compared to controls. This suggests the derivative's potential in cancer therapy, further supported by docking and ADME (absorption, distribution, metabolism, and excretion) studies (Musherah M Alshammari et al., 2021).
Antioxidant Properties
Research has also indicated the antioxidant potential of related compounds, with studies showing significant radical scavenging activity. This suggests a possible role in combating oxidative stress, a factor in many chronic diseases (G. Lavanya et al., 2014).
Molecular Docking and Quantum Chemical Studies
Molecular docking and quantum chemical calculations on related compounds have provided insights into their molecular structure and potential biological effects. Such studies can guide the development of new therapeutic agents by predicting molecular interactions and reactivity (A. Viji et al., 2020).
Propriétés
IUPAC Name |
3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-34-23-13-12-19(14-22(23)30(32)33)25-21(16-29(27-25)20-10-6-3-7-11-20)26-28(24(31)17-35-26)15-18-8-4-2-5-9-18/h2-14,16,26H,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYCARXDYYBRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C3N(C(=O)CS3)CC4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7-dimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638769.png)
![6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2638770.png)

![2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid](/img/structure/B2638775.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2638777.png)
![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2638779.png)
![3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2638781.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2638783.png)
![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide](/img/structure/B2638784.png)
![2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine](/img/structure/B2638786.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2638789.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2638790.png)

